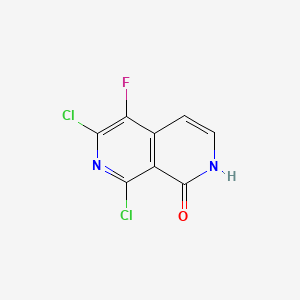
6,8-Dichloro-5-fluoro-2,7-naphthyridin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dichloro-5-fluoro-2,7-naphthyridin-1(2H)-one is a synthetic organic compound belonging to the naphthyridine family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry. The presence of chlorine and fluorine atoms in the structure often enhances the compound’s chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-5-fluoro-2,7-naphthyridin-1(2H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Materials: The synthesis may begin with a suitable naphthyridine precursor.
Halogenation: Introduction of chlorine and fluorine atoms through halogenation reactions using reagents like chlorine gas or fluorine-containing compounds.
Cyclization: Formation of the naphthyridine ring through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Reaction Conditions: Optimization of temperature, pressure, and solvent conditions.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-5-fluoro-2,7-naphthyridin-1(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: Replacement of chlorine or fluorine atoms with other functional groups.
Oxidation and Reduction: Changes in the oxidation state of the compound.
Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups, while oxidation and reduction reactions could lead to changes in the compound’s oxidation state.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential use as a pharmaceutical agent due to its biological activity.
Industry: Applications in materials science or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-5-fluoro-2,7-naphthyridin-1(2H)-one would depend on its specific biological target. Generally, such compounds might:
Bind to Enzymes: Inhibit or activate enzyme activity.
Interact with DNA/RNA: Affect gene expression or replication.
Modulate Receptors: Influence receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6,8-Dichloro-2,7-naphthyridin-1(2H)-one: Lacks the fluorine atom.
5-Fluoro-2,7-naphthyridin-1(2H)-one: Lacks the chlorine atoms.
6-Chloro-5-fluoro-2,7-naphthyridin-1(2H)-one: Has only one chlorine atom.
Uniqueness
6,8-Dichloro-5-fluoro-2,7-naphthyridin-1(2H)-one is unique due to the presence of both chlorine and fluorine atoms, which can enhance its chemical stability and biological activity compared to similar compounds.
Properties
Molecular Formula |
C8H3Cl2FN2O |
|---|---|
Molecular Weight |
233.02 g/mol |
IUPAC Name |
6,8-dichloro-5-fluoro-2H-2,7-naphthyridin-1-one |
InChI |
InChI=1S/C8H3Cl2FN2O/c9-6-4-3(1-2-12-8(4)14)5(11)7(10)13-6/h1-2H,(H,12,14) |
InChI Key |
GWASIVFJTTYOFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C2=C1C(=C(N=C2Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-ethylacetamide](/img/structure/B14779519.png)
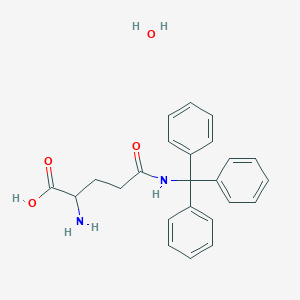
![(2S)-2-[3-(fluoromethyl)azetidin-1-yl]propan-1-ol](/img/structure/B14779531.png)
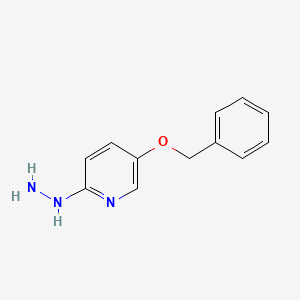
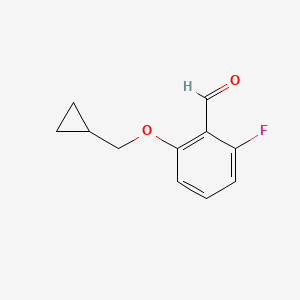
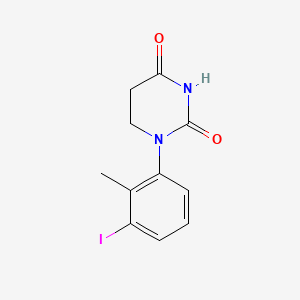

![2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-methylpropanamide](/img/structure/B14779571.png)
![L-Leucine, N-[(1S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl]-4-fluoro-, ethyl ester](/img/structure/B14779575.png)
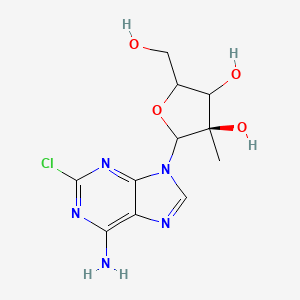
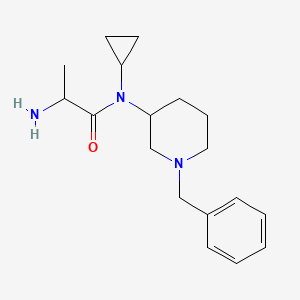
![(2,4'-Difluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14779592.png)
![(13S,17S)-17-hydroxy-13-methyl-11-[4-[methyl(trideuteriomethyl)amino]phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14779593.png)
![[(2R)-3-methoxy-2-methyl-azetidin-3-yl]methanol](/img/structure/B14779605.png)
